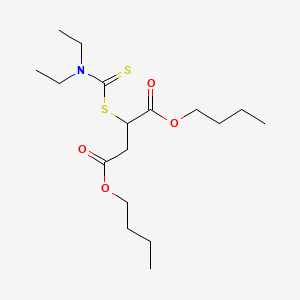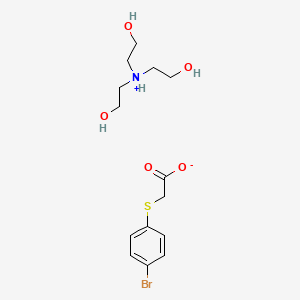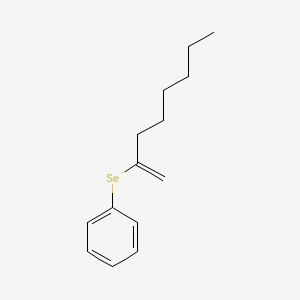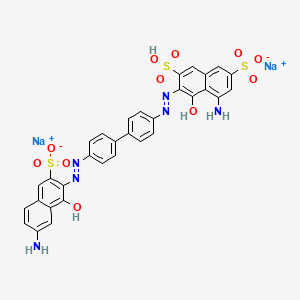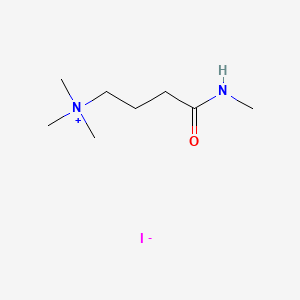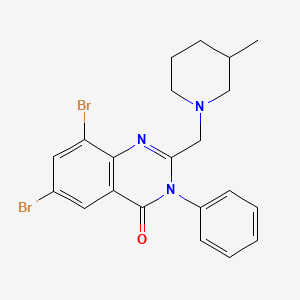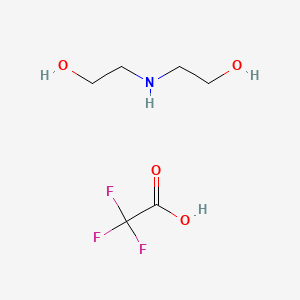
DI(2-Hydroxyethyl)ammonium trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI(2-Hydroxyethyl)ammonium trifluoroacetate is a chemical compound with the molecular formula C6H12F3NO4. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in research and experimental settings due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DI(2-Hydroxyethyl)ammonium trifluoroacetate can be synthesized through the reaction of 2-hydroxyethylamine with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
[ \text{2-Hydroxyethylamine} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} ]
The reaction is usually carried out in an aqueous medium at room temperature, with the pH adjusted to facilitate the formation of the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DI(2-Hydroxyethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
DI(2-Hydroxyethyl)ammonium trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of DI(2-Hydroxyethyl)ammonium trifluoroacetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups and the ammonium ion play crucial roles in these interactions, facilitating the compound’s reactivity and effectiveness in various applications. The trifluoroacetate group enhances the compound’s stability and solubility, making it suitable for use in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethylammonium acetate
- 2-Hydroxyethylammonium chloride
- 2-Hydroxyethylammonium sulfate
Uniqueness
DI(2-Hydroxyethyl)ammonium trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct properties such as increased stability and solubility compared to other similar compounds. This makes it particularly valuable in applications where these properties are essential.
Propriétés
Formule moléculaire |
C6H12F3NO4 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11NO2.C2HF3O2/c6-3-1-5-2-4-7;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
Clé InChI |
CNWONESORNTVSL-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NCCO.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


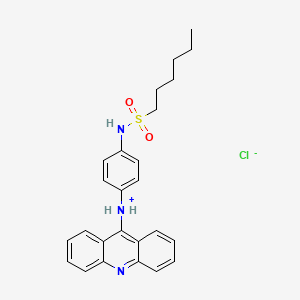
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
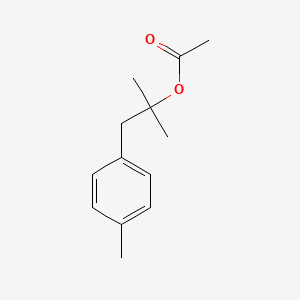
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
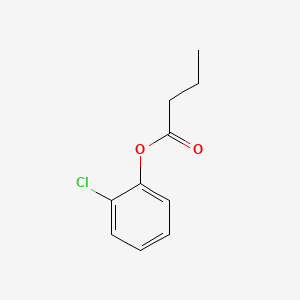
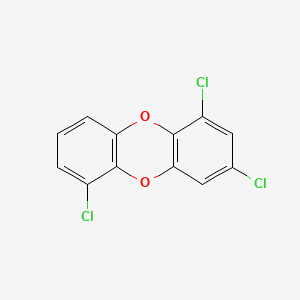
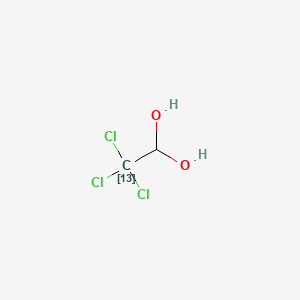
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
